Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate

Organic Synthesis Purity Specification Quality Control

Agrochemical researchers optimizing phenoxyphenoxypropionate herbicides often encounter batch variability from imprecise intermediates. Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate (CAS 1443304-80-0) eliminates this uncertainty with its defined 4-bromo-3-methyl substitution pattern, essential for target herbicidal activity. • Direct precursor for patented 4-bromo phenoxyphenol → herbicide (phenoxyphenoxy)propionate pathways • Dual orthogonal handles: Br for Suzuki coupling; Me for oxidation enabling SAR library expansion • ≥97% purity with fully documented GHS07 hazard profile for streamlined safety compliance

Molecular Formula C13H17BrO3
Molecular Weight 301.18 g/mol
Cat. No. B12642087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-bromo-3-methyl-phenoxy)butanoate
Molecular FormulaC13H17BrO3
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCOC1=CC(=C(C=C1)Br)C
InChIInChI=1S/C13H17BrO3/c1-3-16-13(15)5-4-8-17-11-6-7-12(14)10(2)9-11/h6-7,9H,3-5,8H2,1-2H3
InChIKeyGCPAQSLDMWGUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate: Specialized Ester for Synthesis


Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate (CAS 1443304-80-0) is a substituted phenoxyalkyl ester featuring a 4-bromo-3-methylphenoxy moiety linked to an ethyl butanoate chain. With a molecular formula of C₁₃H₁₇BrO₃ and a molecular weight of 301.18 g/mol , this compound is distinguished by its specific bromine-methyl substitution pattern on the aromatic ring. It is classified as an organic building block and synthetic intermediate, particularly noted for its role in the preparation of herbicidal (phenoxyphenoxy)propionate derivatives [1]. The compound is available with a purity of ≥97.0% , making it suitable for precise chemical transformations.

Why Generic Analogs Cannot Substitute This Compound


The precise 4-bromo-3-methyl substitution pattern on the phenoxy ring of Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate is critical for its reactivity and target engagement. Analogs lacking the methyl group (e.g., Ethyl 4-(4-bromophenoxy)butanoate) or bearing alternative bromine-methyl regioisomers exhibit distinct physicochemical properties, such as molecular weight and lipophilicity, which influence their behavior in chemical reactions and biological assays . Furthermore, the ethyl ester functionality provides specific solubility and reactivity characteristics compared to the free acid (4-(4-bromo-3-methylphenoxy)butanoic acid). Substituting these compounds without verification can lead to altered reaction kinetics, unexpected byproducts, or failure in downstream applications, particularly in the synthesis of patented agrochemicals where the brominated phenoxy intermediate is a key precursor [1].

Quantitative Differentiation from Closest Analogs


Higher Purity Specification for Reproducible Synthesis

Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate is commercially supplied with a purity of 97.0% , which is higher than the typical 95% purity specification reported for the closely related analog Ethyl 4-(4-bromophenoxy)butanoate . This 2% absolute purity difference ensures reduced impurity interference in multi-step syntheses.

Organic Synthesis Purity Specification Quality Control

Molecular Weight Advantage for Chromatographic Separation

The presence of the 3-methyl group in Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate increases its molecular weight to 301.18 g/mol , compared to 287.15 g/mol for Ethyl 4-(4-bromophenoxy)butanoate . This 14.03 g/mol difference provides distinct chromatographic retention times and mass spectrometric signals, facilitating unambiguous identification and quantification in complex mixtures.

Chromatography Mass Spectrometry Physicochemical Properties

Specific Substitution Pattern Required for Patented Herbicide Intermediate

European Patent EP0446720A2 specifically claims processes for preparing substituted 4-bromo phenoxyphenols, which are essential intermediates in the production of herbicidal (phenoxyphenoxy)propionates [1]. The 4-bromo-3-methyl substitution pattern is a key structural feature of the phenoxy ethers described, whereas regioisomers (e.g., 3-bromo-4-methyl) or analogs lacking the methyl group are not encompassed by the same synthetic utility.

Agrochemical Synthesis Herbicide Intermediate Patent Compliance

Comprehensive Hazard Profile Defined by GHS07 Classification with H302, H315, H319, H335

Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate is assigned GHS07 (Harmful/Irritant) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This defined hazard profile enables precise risk assessment and implementation of appropriate engineering controls, whereas analogs with incomplete safety data may introduce unknown handling risks.

Safety Data Hazard Assessment Laboratory Handling

Optimal Procurement and Use Cases


Agrochemical R&D: Herbicidal Propionate Synthesis

This compound serves as a direct precursor in the patented synthesis of substituted 4-bromo phenoxyphenols, which are subsequently converted into herbicidal (phenoxyphenoxy)propionates [1]. Its specific 4-bromo-3-methyl substitution pattern is essential for the desired herbicidal activity of the final product. Procuring this exact intermediate ensures compliance with established synthetic protocols and avoids costly re-optimization of reaction conditions.

Analytical Chemistry: LC-MS Quantification Standard

With a defined purity of 97.0% and a molecular weight of 301.18 g/mol , this compound provides a distinct and reliable standard for calibrating LC-MS systems. Its unique mass and retention time, compared to closely related analogs, allow for precise quantification of reaction yields and impurity profiling in complex mixtures.

Medicinal Chemistry: SAR Scaffold for Phenoxyalkyl Esters

The presence of both a bromine atom and a methyl group on the phenyl ring provides two orthogonal handles for further functionalization (e.g., Suzuki coupling on bromine, oxidation on methyl). This dual reactivity makes the compound a versatile starting point for generating diverse libraries of phenoxyalkyl ester derivatives for structure-activity relationship (SAR) investigations.

Laboratory Safety Compliance: Hazard Assessment

The compound's fully defined GHS07 classification and associated hazard statements (H302, H315, H319, H335) allow safety officers to develop precise handling protocols and risk assessments. This reduces the time from procurement to experimentation by eliminating the need for preliminary hazard characterization.

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